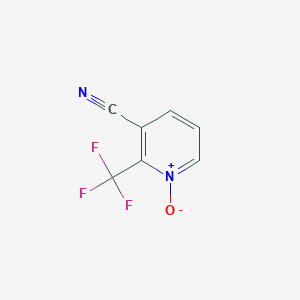
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H3F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring with an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide typically involves the introduction of the cyano and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The trifluoromethyl and cyano groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but different position of the cyano group.
3-Cyano-2-pyridone: Contains a cyano group and a pyridone ring.
Trifluoromethylpyridine derivatives: Various derivatives with trifluoromethyl groups in different positions.
Uniqueness
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both cyano and trifluoromethyl groups on the same pyridine ring, along with an oxide functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
923288-82-8 |
|---|---|
Formule moléculaire |
C7H3F3N2O |
Poids moléculaire |
188.11 g/mol |
Nom IUPAC |
1-oxido-2-(trifluoromethyl)pyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-5(4-11)2-1-3-12(6)13/h1-3H |
Clé InChI |
PXUBPMXRIWOALZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C([N+](=C1)[O-])C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)
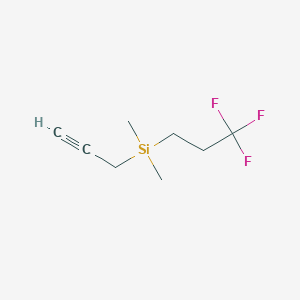
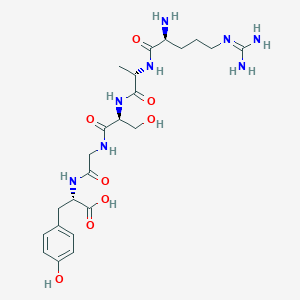

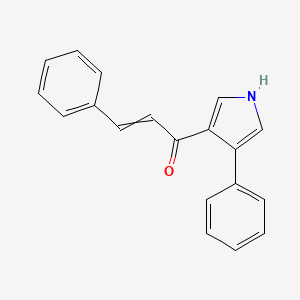
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
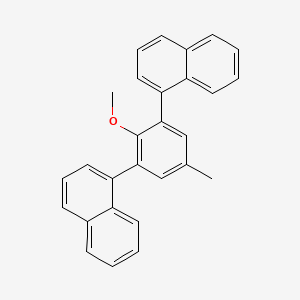
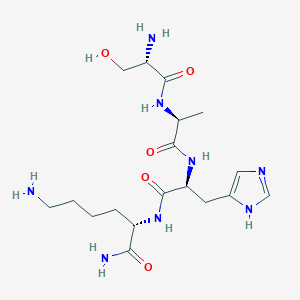
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
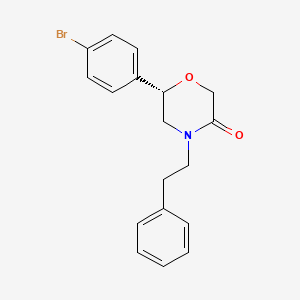
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
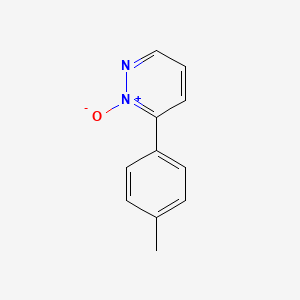
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
